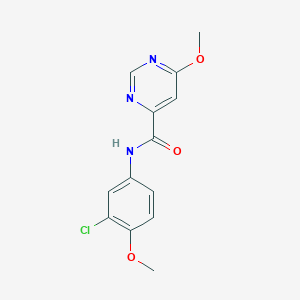

N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group at the 4-position, a methoxy group at the 6-position, and a phenyl ring substituted with a chloro and a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

Substitution Reactions:

Coupling Reactions: The phenyl ring with chloro and methoxy substituents can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. A study demonstrated that certain pyrimidine derivatives, including those similar to N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide, effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib, showing promising potential for treating inflammatory conditions .

Table 1: COX-2 Inhibition Potency

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar pyrimidine derivatives have shown the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds could significantly reduce cell viability in cancer models, suggesting their potential as therapeutic agents against malignancies .

Case Study: Cervical Cancer Model

In a study involving nude mice implanted with cervical cancer cells, administration of a pyrimidine derivative led to significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, showcasing its efficacy in vivo .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the phenyl and pyrimidine rings can enhance potency and selectivity for biological targets such as enzymes involved in lipid metabolism .

Table 2: SAR Analysis of Pyrimidine Derivatives

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Cyclopropylmethyl | Increased potency by 3-fold | |

| (S)-3-hydroxypyrrolidine | Enhanced activity by 10-fold |

Potential Applications in Neurological Disorders

Preliminary studies suggest that compounds like this compound may influence lipid signaling pathways relevant to neurological functions. Specifically, they have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids implicated in mood regulation and cognitive functions .

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby affecting cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

- N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidine-4-carboxamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine and phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Actividad Biológica

N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-tubercular applications. This article reviews various studies that have investigated its biological activity, focusing on synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C13H12ClN3O3

- Molecular Weight : 295.7 g/mol

The presence of the chloro and methoxy groups in the phenyl ring, along with the pyrimidine core, suggests potential interactions with biological targets, particularly enzymes involved in inflammatory pathways.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of similar pyrimidine derivatives. For instance, in a study assessing various pyrimidine compounds, several derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for some active compounds were reported as follows:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

This table illustrates the comparative potency of various derivatives against COX enzymes, indicating that modifications in the structure can significantly affect biological activity .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that electron-donating groups such as methoxy enhance anti-inflammatory activity by stabilizing the transition state during enzyme inhibition. The presence of a chloro substituent may also contribute to increased lipophilicity and better membrane permeability, facilitating interaction with cellular targets .

Case Studies

- In Vivo Studies : In a carrageenan-induced paw edema model, compounds similar to this compound showed significant reduction in edema formation, suggesting effective anti-inflammatory action.

- In Vitro Studies : In RAW264.7 macrophage cells, treatment with pyrimidine derivatives resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2, further supporting their role in modulating inflammatory responses .

Anti-tubercular Activity

Research into anti-tubercular properties has also been promising. Compounds structurally related to this compound were evaluated against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-19-11-4-3-8(5-9(11)14)17-13(18)10-6-12(20-2)16-7-15-10/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLBKJKEADRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.